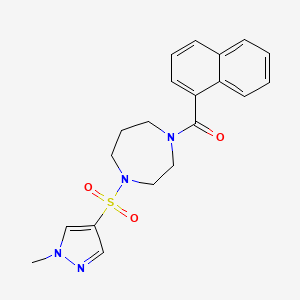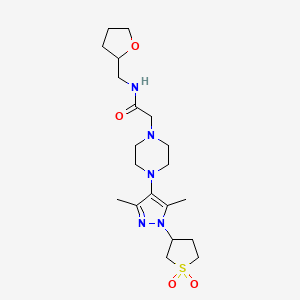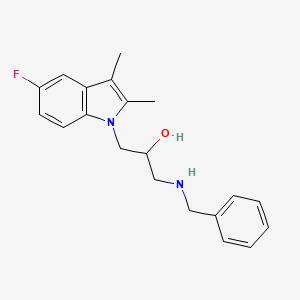![molecular formula C11H13N3 B2398087 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile CAS No. 1020251-93-7](/img/structure/B2398087.png)
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile (EPMPDN) is a chemical compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound is an alkyne-based nitrile, meaning it contains a triple bond between two carbon atoms as well as a nitrile group. It has been shown to exhibit a variety of unique properties, making it of interest to researchers in various disciplines. In We will further discuss the advantages and limitations of using EPMPDN for lab experiments, and will list potential future directions for research.
Applications De Recherche Scientifique
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile has been studied extensively in recent years due to its potential applications in various scientific fields. It has been used as a starting material for the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used as a catalyst for a variety of reactions, such as the Heck reaction and the Ullmann reaction. In addition, 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile has been used as an inhibitor of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs.
Mécanisme D'action
The mechanism of action of 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile is not yet fully understood. However, it is believed to involve the formation of an intermediate nitrile, which can then react with other molecules. This reaction is thought to be catalyzed by palladium, which is a common catalyst used in organic chemistry. The nitrile intermediate can then react with other molecules to form various products, depending on the reaction conditions.
Biochemical and Physiological Effects
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects in animal models. Furthermore, it has been shown to have an inhibitory effect on the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it is a relatively stable compound, making it suitable for use in a wide variety of reactions. However, there are also some limitations to using 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile in laboratory experiments. It is a relatively reactive compound, which can lead to unwanted side reactions. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a variety of potential future directions for research on 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile. These include further exploration of its mechanisms of action, its biochemical and physiological effects, and its potential applications in various fields. In addition, further research could be conducted on its use as an inhibitor of enzymes, such as cytochrome P450. Furthermore, research could be conducted on its potential use as a catalyst for a variety of reactions, such as the Heck reaction and the Ullmann reaction. Finally, research could be conducted on its potential use as a starting material for the synthesis of a variety of organic compounds, such as polymers, dyes, and pharmaceuticals.
Méthodes De Synthèse
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile can be synthesized through a variety of methods, including a Heck reaction, a Ullmann reaction, a Sonogashira reaction, and a Suzuki reaction. A Heck reaction involves the use of palladium as a catalyst, and involves the reaction of an alkyne with an aryl halide. A Ullmann reaction is a type of cross-coupling reaction that involves the reaction of an aryl halide with an alkyne. A Sonogashira reaction is a palladium-catalyzed coupling reaction of an alkyne with an aryl or vinyl halide, while a Suzuki reaction is a palladium-catalyzed coupling reaction of an alkyne with an aryl bromide.
Propriétés
IUPAC Name |
2-[(3-ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-4-11(5-2,6-3)14-9-10(7-12)8-13/h1,9,14H,5-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLYZTHAIDBGPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide](/img/structure/B2398004.png)
![5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2398005.png)
![3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2398007.png)
![(3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2398009.png)
![5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2398013.png)


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2398017.png)
![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2398020.png)
![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)



